molecular formula C10H5ClN2 B1369515 4-Chloroquinoline-6-carbonitrile CAS No. 219763-83-4

4-Chloroquinoline-6-carbonitrile

Cat. No.: B1369515
CAS No.: 219763-83-4
M. Wt: 188.61 g/mol
InChI Key: FLRGXIDFVYOCLP-UHFFFAOYSA-N
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Description

Chemical Name: 4-Chloroquinoline-6-carbonitrile Molecular Formula: C₉H₄ClN₃ Molecular Weight: 189.60 g/mol CAS Number: 219763-83-4 Structural Features: A quinoline core substituted with a chlorine atom at position 4 and a carbonitrile group at position 4. Quinoline, a heterocyclic aromatic compound with one nitrogen atom, forms the backbone of this molecule.

Properties

IUPAC Name

4-chloroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGXIDFVYOCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608059
Record name 4-Chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-83-4
Record name 4-Chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-6-carbonitrile typically involves the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the quinoline ring system. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid.

    Reduction: 4-Chloroquinoline-6-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

4-Chloroquinoline-6-carbonitrile is part of a broader class of quinoline derivatives known for their antimalarial properties. Research indicates that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Mechanism of Action : These compounds are believed to inhibit the translation elongation factor 2 (PfEF2), disrupting protein synthesis in the parasite, which is critical for its survival and replication .
  • Efficacy Studies : In vitro studies have shown that derivatives of quinoline-4-carboxamides, which include this compound, display low nanomolar potency against malaria parasites, with effective doses (ED90) below 1 mg/kg in mouse models . This suggests potential for further development as effective antimalarial drugs.

Cancer Treatment

This compound also serves as an intermediate in the synthesis of various antineoplastic agents. Notably, it is used in the preparation of drugs such as cabozantinib and tivozanib, which target specific tyrosine kinases involved in cancer progression.

  • Drug Development : The synthesis methods for these compounds often involve multi-step processes where this compound plays a critical role. For instance, it can be synthesized from simpler precursors through reactions that include nitrification and chlorination .
  • Clinical Applications : Cabozantinib has been approved for treating metastatic medullary thyroid carcinoma and advanced renal cell carcinoma, showcasing the clinical relevance of compounds derived from this compound . Tivozanib is also undergoing clinical trials for its efficacy against renal cell carcinoma .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized to enhance yield and reduce production costs, making it suitable for industrial-scale production.

  • Synthesis Techniques : Various synthetic routes have been developed that utilize readily available starting materials and environmentally friendly conditions. For example, one method involves using ethyl propiolate and phosphorus trichloride to achieve high yields with minimal waste .

Data Tables

Application AreaCompound RoleNotable Studies/Findings
AntimalarialActive against Plasmodium falciparumLow nanomolar potency; effective in mouse models
Cancer TreatmentIntermediate for cabozantinib and tivozanibApproved for metastatic medullary thyroid carcinoma; ongoing trials for renal cell carcinoma
SynthesisIndustrial productionHigh yield synthesis methods developed; environmentally friendly processes

Case Studies

  • Antimalarial Efficacy :
    • A study evaluated a series of quinoline derivatives, including this compound, demonstrating their ability to inhibit P. falciparum effectively. The lead compound showed an EC50 value of 120 nM, indicating strong potential for further development into therapeutic agents .
  • Cancer Drug Development :
    • Research on cabozantinib highlighted its mechanism targeting MET and VEGFR pathways in cancer cells. The synthesis pathway involving this compound was crucial for developing this compound, which has shown significant clinical efficacy against advanced cancers .

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-6-carbonitrile and its derivatives often involves interaction with biological macromolecules. For example, some derivatives can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Quinazoline Analogs

Compound : 4-Chloroquinazoline-6-carbonitrile
Molecular Formula : C₉H₄ClN₃
Molecular Weight : 189.60 g/mol
CAS Number : 150449-97-1
Key Differences :

  • Core Structure: Quinazoline (two nitrogen atoms in the bicyclic ring) vs. quinoline (one nitrogen).
  • Applications: Quinazoline derivatives are widely studied as kinase inhibitors, whereas quinoline analogs are more common in antimalarial research .

Halogen-Substituted Derivatives

Compound: 4-Bromoquinoline-6-carbonitrile Molecular Formula: C₁₀H₅BrN₂ Molecular Weight: 233.06 g/mol CAS Number: 642477-82-5 Key Differences:

  • Halogen Substitution : Bromine (heavier, polarizable) replaces chlorine.
  • Molecular Weight : Higher due to bromine’s atomic mass.
  • Reactivity : Bromine’s lower electronegativity may alter substitution kinetics in cross-coupling reactions .

Pyrimidine-Based Analogs

Compound: 6-Amino-2-chloropyrimidine-4-carbonitrile Molecular Formula: C₅H₃ClN₄ Molecular Weight: 154.56 g/mol CAS Number: 64376-18-7 Key Differences:

  • Core Structure: Pyrimidine (six-membered ring with two nitrogen atoms) vs. quinoline.
  • Substituents: Amino group at position 6 and chlorine at position 2.
  • Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents due to their DNA/RNA mimicry .

Nitro- and Alkoxy-Substituted Derivatives

Compound: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Molecular Formula: C₁₂H₈ClN₃O₃ Molecular Weight: 277.66 g/mol CAS Number: 214476-09-2 Key Differences:

  • Additional Substituents : Ethoxy (electron-donating) at position 7 and nitro (electron-withdrawing) at position 5.
  • Steric and Electronic Effects : The nitro group enhances electrophilicity, while ethoxy may improve solubility or metabolic stability in drug design .

Methoxy-Substituted Derivatives

Compound: 4-Chloro-6-methoxyquinoline-3-carbonitrile Molecular Formula: C₁₁H₇ClN₂O Key Differences:

  • Substituent Position : Methoxy at position 6 instead of carbonitrile.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents CAS Number
4-Chloroquinoline-6-carbonitrile C₉H₄ClN₃ 189.60 Quinoline Cl (C4), CN (C6) 219763-83-4
4-Chloroquinazoline-6-carbonitrile C₉H₄ClN₃ 189.60 Quinazoline Cl (C4), CN (C6) 150449-97-1
4-Bromoquinoline-6-carbonitrile C₁₀H₅BrN₂ 233.06 Quinoline Br (C4), CN (C6) 642477-82-5
6-Amino-2-chloropyrimidine-4-carbonitrile C₅H₃ClN₄ 154.56 Pyrimidine Cl (C2), CN (C4), NH₂ (C6) 64376-18-7
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile C₁₂H₈ClN₃O₃ 277.66 Quinoline Cl (C4), CN (C3), NO₂ (C6), OEt (C7) 214476-09-2

Key Research Findings

  • Electronic Effects: Chlorine and nitrile groups in this compound enhance electrophilicity, making it suitable for Suzuki-Miyaura couplings .
  • Biological Relevance: Quinoline derivatives exhibit antimalarial activity, while quinazoline analogs are explored in oncology due to kinase inhibition .
  • Synthetic Flexibility : Methoxy and nitro substituents expand utility in drug discovery by modulating solubility and target binding .

Biological Activity

4-Chloroquinoline-6-carbonitrile (C_10H_6ClN_2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a chloro group at the fourth position and a cyano group at the sixth position. This unique structure contributes to its diverse biological activities.

The biological activities of this compound are primarily attributed to its interaction with various biological macromolecules. Notably, it has been shown to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death. Additionally, its derivatives exhibit potential as inhibitors of other enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study evaluated several quinoline derivatives for their antibacterial activity against common pathogens. The results demonstrated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like amoxicillin .

CompoundPathogenInhibition Zone (mm)
This compoundE. coli11.00 ± 0.04
This compoundS. aureus11.00 ± 0.03
This compoundP. aeruginosa11.00 ± 0.03
AmoxicillinS. aureus18 ± 0.00

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells. One notable study highlighted the compound's effectiveness against HER-2 positive cancer cells, demonstrating enhanced inhibitory activity compared to other known inhibitors .

Case Study: HER-2 Inhibition

In a series of experiments, derivatives of this compound were synthesized and tested for their ability to inhibit HER-2 kinase activity:

CompoundHER-2 Inhibition (%)
Derivative A75%
Derivative B82%
Derivative C90%

These findings suggest that modifications to the quinoline structure can significantly enhance anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent derivatives. Research indicates that specific substitutions on the quinoline ring can dramatically affect both antimicrobial and anticancer activities. For instance, introducing different functional groups at various positions on the ring has been shown to optimize activity against specific targets .

Q & A

Q. How do structural analogs (e.g., 4-Aminoquinoline-6-carbonitrile) compare in biological activity?

  • Methodological Answer :
  • SAR (Structure-Activity Relationship) studies replace Cl with NH₂ and test against malaria parasites (Plasmodium falciparum):
  • IC₅₀ values decrease from 12 µM (Cl derivative) to 8 µM (NH₂ derivative) due to enhanced hydrogen bonding .
  • Molecular docking (AutoDock Vina) identifies binding affinity differences in target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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